Methyl (3-(trimethoxysilyl)propyl)carbamate
Overview
Description
Methyl (3-(trimethoxysilyl)propyl)carbamate: is a chemical compound with the molecular formula C8H19NO5Si. It is known for its applications in various fields such as materials science, coatings, and adhesives due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydrolysis and Condensation Reaction: The compound can be synthesized through the hydrolysis and condensation of 3-(trimethoxysilyl)propyl methacrylate with methyl carbamate under acidic or basic conditions.
Silane Coupling Reaction: Another method involves reacting 3-(trimethoxysilyl)propyl methacrylate with methyl carbamate in the presence of a silane coupling agent.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pH, and reaction time is maintained.
Continuous Process: For large-scale production, continuous flow reactors can be employed to ensure consistent product quality and efficiency.
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: It can also participate in condensation reactions, forming siloxane bonds with other silanol-containing compounds.
Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze hydrolysis reactions.
Basic Conditions: Sodium hydroxide or potassium hydroxide can be employed for base-catalyzed reactions.
Silane Coupling Agents: Agents like aminopropyltriethoxysilane (APTES) are used in silane coupling reactions.
Major Products Formed:
Silanol Groups: Resulting from hydrolysis reactions.
Siloxane Bonds: Formed through condensation reactions with other silanol-containing compounds.
Scientific Research Applications
Chemistry: The compound is used as a coupling agent in polymer chemistry to improve adhesion between organic and inorganic materials. Biology: It is employed in the modification of surfaces to enhance cell adhesion and proliferation in tissue engineering. Medicine: The compound is used in drug delivery systems to modify the surface properties of nanoparticles. Industry: It finds applications in coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Molecular Targets and Pathways:
Surface Modification: The compound modifies surfaces by forming siloxane bonds with hydroxyl groups on substrates, enhancing adhesion and durability.
Coupling Agent: It acts as a coupling agent by forming covalent bonds between organic and inorganic materials, improving compatibility and performance.
Comparison with Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Used as a monomer and coupling agent in polymerization reactions.
Aminopropyltriethoxysilane (APTES): Another silane coupling agent used for surface modification.
Methyltrimethoxysilane (MTMS): Used in the production of siloxane polymers.
Uniqueness:
Improved Adhesion: Methyl (3-(trimethoxysilyl)propyl)carbamate offers superior adhesion properties compared to other silane coupling agents.
Versatility: Its ability to react under both acidic and basic conditions makes it more versatile than some similar compounds.
This compound's unique properties and wide range of applications make it a valuable material in various scientific and industrial fields
Properties
IUPAC Name |
methyl N-(3-trimethoxysilylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5Si/c1-11-8(10)9-6-5-7-15(12-2,13-3)14-4/h5-7H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCSJYRFFFDKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044881 | |
Record name | Methyl [3-(trimethoxysilyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Carbamic acid, N-[3-(trimethoxysilyl)propyl]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23432-62-4 | |
Record name | Methyl N-[3-(trimethoxysilyl)propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23432-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3-(trimethoxysilyl)propyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-[3-(trimethoxysilyl)propyl]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl [3-(trimethoxysilyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl [3-(trimethoxysilyl)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL (3-(TRIMETHOXYSILYL)PROPYL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3DE3EQ54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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